molecular formula C29H27N3O3 B1680465 2'-(Benzyloxycarbonylaminomethyl)biphenyl-2-carboxylic acid 2-(2-pyridyl)ethylamide CAS No. 332378-43-5

2'-(Benzyloxycarbonylaminomethyl)biphenyl-2-carboxylic acid 2-(2-pyridyl)ethylamide

Cat. No. B1680465
M. Wt: 465.5 g/mol
InChI Key: FLOLVFLAXFXKBU-UHFFFAOYSA-N
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Description

2’-(Benzyloxycarbonylaminomethyl)biphenyl-2-carboxylic acid 2-(2-pyridyl)ethylamide is a compound that has been identified as a Kv1.5 channel blocker . It is mapped to Biphenyl Compounds and Pyridines . The compound has a formula of C29H27N3O3, an exact mass of 465.2052, and a molecular weight of 465.543 .


Molecular Structure Analysis

The molecular structure of this compound is complex, with a formula of C29H27N3O3 . The exact mass is 465.2052 and the molecular weight is 465.543 . The structure can be found in various databases such as PubChem, ChEBI, and NIKKAJI .

Scientific Research Applications

Synthesis and Structural Studies

  • Metal–Organic Frameworks (MOFs): This compound is utilized in the synthesis of carboxylate-assisted ethylamide metal–organic frameworks (MOFs). These frameworks have unique properties like unprecedented topology prototypes, solvent-accessible voids, and diverse structural formations, contributing to research in materials science (Sun et al., 2012).

Pharmaceutical Applications

  • Receptor Binding Studies: Research has explored the binding of similar compounds at insulin-releasing receptor sites of pancreatic beta cells, which is significant for understanding hypoglycemic mechanisms (Brown & Foubister, 1984).
  • Synthesis of Biphenyl Derivatives: The compound is used in the palladium-catalyzed ortho-arylation of benzamides, leading to the synthesis of biphenyl derivatives. These derivatives have applications in creating compounds like nitriles, carboxylic acids, and amines, which are important in pharmaceutical research (Li, Yuan, & Wang, 2012).
  • Tyrosinase Inhibition Studies: Biphenyl-based compounds have shown significant anti-tyrosinase activities, which is relevant for treatments of conditions like hypertension and inflammation (Kwong et al., 2017).

Catalysis and Chemical Reactions

  • Catalytic Activities: Certain derivatives of this compound have been used as catalysts in the peroxidative oxidation of cyclohexane, showcasing their potential in catalytic applications (Hazra et al., 2016).

Biochemical and Chemical Synthesis

  • Biosynthesis Studies: This compound plays a role in the interconversion of intermediates in the de novo biosynthesis of purine nucleotides, which is crucial for understanding cellular metabolism and genetic encoding processes (Cusack, Shaw, & Logemann, 1980).
  • Synthesis of Carboxamides and Peptides: It is used in the preparations of carboxamides and peptides, a key process in protein synthesis and pharmaceutical manufacturing (Shiina, Suenaga, Nakano, & Mukaiyama, 2000).

Miscellaneous Applications

  • Fluorescent Derivatization: The compound is involved in the development of sensitive fluorescence derivatization reagents for carboxylic acids, important in analytical chemistry (Narita & Kitagawa, 1989).

properties

IUPAC Name

benzyl N-[[2-[2-(2-pyridin-2-ylethylcarbamoyl)phenyl]phenyl]methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H27N3O3/c33-28(31-19-17-24-13-8-9-18-30-24)27-16-7-6-15-26(27)25-14-5-4-12-23(25)20-32-29(34)35-21-22-10-2-1-3-11-22/h1-16,18H,17,19-21H2,(H,31,33)(H,32,34)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLOLVFLAXFXKBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCC2=CC=CC=C2C3=CC=CC=C3C(=O)NCCC4=CC=CC=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H27N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2'-(Benzyloxycarbonylaminomethyl)biphenyl-2-carboxylic acid 2-(2-pyridyl)ethylamide

Synthesis routes and methods

Procedure details

From 0.28 mmol of 2′-(benzyloxycarbonylaminomethyl)biphenyl-2-carboxylic acid (precursor 6) and 2-(2-pyridyl)ethylamine, according to ,the general working procedure and subsequent purification by flash chromatography 85 mg of 2′-(benzyloxycarbonylaminomethyl)biphenyl-2-carboxylic acid 2-(2-pyridyl)ethylamide were obtained; m.p. 140° C. (heptane/EA); MS (ES+): m/e=466 (M+1).
Name
2′-(benzyloxycarbonylaminomethyl)biphenyl-2-carboxylic acid
Quantity
0.28 mmol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
heptane EA
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2'-(Benzyloxycarbonylaminomethyl)biphenyl-2-carboxylic acid 2-(2-pyridyl)ethylamide

Citations

For This Compound
5
Citations
A Bachmann, I Gutcher, K Kopp, J Brendel… - Naunyn-Schmiedeberg's …, 2001 - Springer
The inhibitory effects of the novel Kv1.5 channel blocker, S9947 (2′-(benzyloxycarbonylaminomethyl)biphenyl-2-carboxylic acid 2-(2-pyridyl)ethylamide), on cloned human Kv1.5 (hKv1…
Number of citations: 66 link.springer.com
GR Li, CP Lau - Touching Briefings, 2007 - assets.radcliffecardiology.com
guinea pig cardiac myocytes. 19 In addition, AVE0118 was found to significantly prolong the atrial refractory period and completely prevent vulnerability to AF induced by extra stimuli in …
Number of citations: 3 assets.radcliffecardiology.com
EG Moreno-Galindo, GF Barrio-Echavarría… - Molecular …, 2010 - ASPET
The endocannabinoid, N-arachidonoylethanolamine (anandamide; AEA) is known to interact with voltage-gated K + (Kv) channels in a cannabinoid receptor-independent manner. AEA …
Number of citations: 19 molpharm.aspetjournals.org
JR Ehrlich, S Nattel… - Current Vascular …, 2007 - ingentaconnect.com
Atrial fibrillation (AF) is a highly prevalent arrhythmia and responsible for significant morbidity, mortality and health care cost. Considerable work has been performed to improve medical …
Number of citations: 33 www.ingentaconnect.com
R Pecini, H Elming, OD Pedersen… - Expert Opinion on …, 2005 - Taylor & Francis
Atrial fibrillation is the most common sustained cardiac arrhythmia and is a frequent reason for antiarrhythmic therapy. Existing antiarrhythmic drugs have important side effects and …
Number of citations: 23 www.tandfonline.com

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